5-Bromo-2-(2-fluorobenzyloxy)pyrimidine
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Overview
Description
5-Bromo-2-(2-fluorobenzyloxy)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a 2-fluorobenzyloxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine and 2-fluorobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Coupling Reaction: The 2-fluorobenzyl alcohol is reacted with 5-bromopyrimidine in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids, often in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be various substituted pyrimidines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Discovery: The compound is explored for its potential in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
5-Bromopyrimidine: A simpler analog with only a bromo group at the 5-position.
2-Bromo-5-fluoropyridine: Another related compound with a bromo and fluorine substituent on a pyridine ring.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-3-1-2-4-10(8)13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYNQCOEAPBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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